Ketocainol
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Overview
Description
Ketocainol is a chemical compound known for its antiarrhythmic and anesthetic properties. It is a racemic mixture with the molecular formula C18H31NO2 and a molecular weight of 293.4442. This compound is used in various medical applications due to its ability to stabilize heart rhythms and provide local anesthesia .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ketocainol can be synthesized through a multi-step process involving the reaction of benzyl alcohol with diisopropylamine and ethylene oxide. The reaction conditions typically involve the use of a solvent such as toluene and a catalyst like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors that allow for precise control of temperature, pressure, and reaction time. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ketocainol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ketones and aldehydes.
Reduction: It can be reduced to form primary and secondary alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like hydrogen cyanide and potassium cyanide are used in nucleophilic substitution reactions
Major Products Formed
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of hydroxynitriles and other derivatives
Scientific Research Applications
Ketocainol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Used in the treatment of cardiac arrhythmias and as a local anesthetic in surgical procedures.
Industry: Employed in the production of pharmaceuticals and other chemical products
Mechanism of Action
Ketocainol exerts its effects by interacting with specific molecular targets and pathways. It primarily acts on sodium channels in cardiac cells, stabilizing the cell membrane and preventing abnormal electrical activity. This action helps to maintain normal heart rhythms and prevent arrhythmias. Additionally, this compound’s anesthetic effects are due to its ability to block nerve signal transmission by inhibiting sodium channels in nerve cells .
Comparison with Similar Compounds
Ketocainol is unique compared to other similar compounds due to its dual action as both an antiarrhythmic and anesthetic agent. Similar compounds include:
Lidocaine: Primarily used as a local anesthetic and antiarrhythmic agent.
Procaine: Used as a local anesthetic with less antiarrhythmic activity.
Bupivacaine: A long-acting local anesthetic with some antiarrhythmic properties .
This compound’s combination of properties makes it a versatile compound in both medical and research applications.
Properties
CAS No. |
7488-92-8 |
---|---|
Molecular Formula |
C18H31NO2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
1-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]butan-1-ol |
InChI |
InChI=1S/C18H31NO2/c1-6-9-17(20)16-10-7-8-11-18(16)21-13-12-19(14(2)3)15(4)5/h7-8,10-11,14-15,17,20H,6,9,12-13H2,1-5H3 |
InChI Key |
DBQHPYODCJJUAP-UHFFFAOYSA-N |
SMILES |
CCCC(C1=CC=CC=C1OCCN(C(C)C)C(C)C)O |
Canonical SMILES |
CCCC(C1=CC=CC=C1OCCN(C(C)C)C(C)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ketocainol; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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